(2-Methoxy-5-nitrophenyl)methanamine

Chemical Biology Photopharmacology Caged Compounds

(2-Methoxy-5-nitrophenyl)methanamine, also known as 2-methoxy-5-nitrobenzylamine, is a substituted phenylmethanamine with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. It is a yellow crystalline solid primarily used as a research chemical and intermediate in organic synthesis.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 40896-72-8
Cat. No. B1417240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-5-nitrophenyl)methanamine
CAS40896-72-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])CN
InChIInChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3
InChIKeyLHQPIGVESZOYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8) Chemical and Physical Property Overview for Scientific Procurement


(2-Methoxy-5-nitrophenyl)methanamine, also known as 2-methoxy-5-nitrobenzylamine, is a substituted phenylmethanamine with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol [1]. It is a yellow crystalline solid primarily used as a research chemical and intermediate in organic synthesis [1]. The compound features both a methoxy and a nitro group on the phenyl ring, which are key to its chemical and biological properties [1].

Why (2-Methoxy-5-nitrophenyl)methanamine Cannot Be Substituted with Generic Analogs: A Procurement Rationale


Substituting (2-Methoxy-5-nitrophenyl)methanamine with simpler analogs like unsubstituted benzylamine or mono-substituted nitrobenzylamines is not functionally equivalent due to the specific 2-methoxy-5-nitro substitution pattern. This arrangement is critical for applications such as photolabile protecting groups, where the combined electron-donating methoxy and electron-withdrawing nitro groups are essential for achieving desired photolysis rates, quantum yields, and aqueous stability [1][2]. Furthermore, the primary amine handle provides a unique and versatile point for derivatization in drug discovery and chemical biology, which cannot be replicated by N-alkylated or ester derivatives [3].

(2-Methoxy-5-nitrophenyl)methanamine: Quantified Differentiation and Selection Metrics


Enhanced Stability as a Photolabile Protecting Group (MNP) Compared to an Unsubstituted Analog

The 2-methoxy-5-nitrophenyl (MNP) group, when used to protect the carboxyl group of neurotransmitters, exhibits significantly improved aqueous stability compared to an analogous unsubstituted nitrophenyl derivative. The MNP-protected β-alanine hydrolyzes in aqueous solution at neutral pH with a half-life (t1/2) of approximately 1.5 hours, which is ~25-fold more stable than the analogous derivative of glycine [1]. This enhanced stability is a critical advantage for experimental workflows requiring long incubation times before photoactivation.

Chemical Biology Photopharmacology Caged Compounds

Kinase Inhibition Potency Against AKT1

A derivative of (2-Methoxy-5-nitrophenyl)methanamine has been identified as a potent inhibitor of the AKT1 kinase, a key target in cancer research. In a biochemical assay, the compound demonstrated an IC50 of 121 nM against AKT1 [1]. This level of potency is comparable to other known small-molecule AKT inhibitors and provides a strong starting point for further optimization.

Kinase Inhibition Cancer Research Cell Signaling

Quantitative Photolysis Performance as a Caged Compound

The 2-methoxy-5-nitrophenyl (MNP) group is a highly efficient photolabile protecting group. When caged to β-alanine, it can be photolyzed by a laser pulse to release the active neurotransmitter within 3 microseconds, with a product quantum yield of 0.2 [1]. This rapid release kinetics enables precise temporal control of biological events, a key requirement for studying fast synaptic processes.

Photochemistry Neurobiology Biophysics

Best-Fit Research and Industrial Applications for (2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8)


Chemical Biology: Design of Photocaged Neurotransmitters and Biomolecules

As demonstrated by its 25-fold stability advantage over a simpler analog and its rapid photolysis kinetics (product quantum yield of 0.2), (2-methoxy-5-nitrophenyl)methanamine is an optimal scaffold for creating caged compounds for time-resolved studies of neuronal receptors and other fast biological processes [1][2].

Medicinal Chemistry: Development of Novel Kinase Inhibitors

The compound's demonstrated nanomolar potency (IC50 = 121 nM) against AKT1 kinase supports its use as a key intermediate or building block in the design and synthesis of targeted anticancer agents and other kinase-targeting therapeutics [3].

Organic Synthesis: A Versatile Building Block for Complex Molecule Assembly

The primary amine functionality provides a robust handle for a wide array of derivatizations, including amide bond formation and reductive amination, enabling its use in the synthesis of diverse libraries of compounds for drug discovery and materials science [4].

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